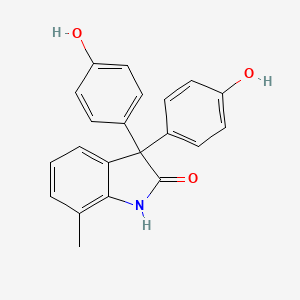

3,3-双(4-羟基苯基)-7-甲基-1,3-二氢-2H-吲哚-2-酮

描述

Phenolphthalein, also known as 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone, is a white powder with a molecular weight of 318.33 . It’s often used as an indicator in acid-base titrations .

Synthesis Analysis

Phenolphthalein can be synthesized through the Mannich reaction of phenolphthalein with paraformaldehyde and allylamine .Molecular Structure Analysis

The molecular structure of phenolphthalein has been studied using X-ray analysis . The pH-dependent color change of phenolphthalein has been ascribed to a structure change from the lactone to the dianionic resonating form .Chemical Reactions Analysis

Phenolphthalein is often used as an indicator in acid-base titrations. It changes from colorless to violet-red between pH 8.3-9.8 .Physical And Chemical Properties Analysis

Phenolphthalein is a white powder with a molecular weight of 318.33 . It has an absorbance peak at 242 nm . It’s slightly soluble in water and usually is dissolved in alcohols in experiments .科学研究应用

合成与化学性质

- 合成与表征:该化合物已使用 Knoevenagel 反应合成。已经研究了它的晶体结构、物理化学性质以及与不同溶剂的相互作用,突出了它对溶剂极性和氢键的敏感性 (Elenkova 等人,2014)。

催化与化学反应

- 双(吲哚基)甲烷的催化合成:该化合物已用于生物学相关的双(吲哚基)甲烷的催化合成,证明了该化合物在促进亲电取代反应中的效用 (Banari 等人,2017)。

- 用于衍生物合成的多米诺反应:它在合成各种吲哚衍生物的多米诺反应中发挥作用,表明其在复杂有机合成过程中的效用 (Lu 等人,2015)。

生物和环境应用

- 生物修复:研究探索了其在双酚 A 等环境污染物的生物修复中的潜在作用,表明其在环境清理过程中的效用 (Chhaya 和 Gupte,2013)。

- 雌激素受体的荧光配体:某些衍生物已被确定为雌激素受体的固有荧光配体,在医学诊断和研究中具有潜在应用 (Koulocheri 和 Haroutounian,2001)。

环保合成

- 绿色合成方法:研究集中在相关化合物的环保合成方法上,强调了该化合物在可持续化学实践中的作用 (Brahmachari 和 Banerjee,2014)。

先进材料与缓蚀

- 缓蚀:衍生物已被研究作为金属的绿色缓蚀剂,表明其在工业应用中防止材料降解的潜力 (Verma 等人,2016)。

在药物合成中的潜力

- 药物合成:该化合物及其衍生物已显示出作为各种候选药物合成的关键中间体的潜力,突出了其在药物研究中的重要性 (Xu 等人,2021)。

作用机制

Target of Action

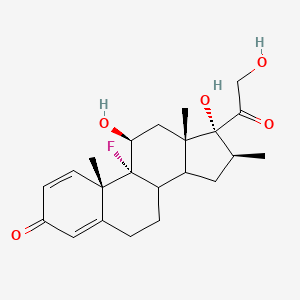

BHPI, also known as 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, is a potent inhibitor of nuclear estrogen–ERα-regulated gene expression . The primary target of BHPI is the Estrogen Receptor α (ERα) . ERα plays a key role in the regulation of gene expression and is involved in the growth and development of certain types of cancer, including breast and ovarian cancer .

Mode of Action

BHPI interacts with its target, ERα, and elicits sustained ERα-dependent activation of the endoplasmic reticulum (EnR) stress sensor, known as the unfolded protein response (UPR) . This interaction results in persistent inhibition of protein synthesis . BHPI distorts a newly described action of estrogen-ERα: mild and transient UPR activation. In contrast, BHPI elicits massive and sustained UPR activation, converting the UPR from protective to toxic .

Biochemical Pathways

The primary biochemical pathway affected by BHPI is the unfolded protein response (UPR) pathway . The UPR pathway is an endoplasmic reticulum (EnR) stress-response pathway that senses and responds to diverse stimuli, including changes in EnR luminal calcium, redox status, nutrient availability, lipid bilayer composition, and accumulation of unfolded or misfolded protein . BHPI’s action results in hyperactivation of this pathway, leading to a state of toxicity .

Pharmacokinetics

The effectiveness of bhpi is attributed to its ability to elicit sustained erα-dependent activation of the upr, and persistent inhibition of protein synthesis . This suggests that BHPI is able to reach its target site in the cell and exert its effects effectively.

Result of Action

The result of BHPI’s action is the induction of cell death, particularly in ERα positive cancer cells . By hyperactivating the UPR, BHPI depletes intracellular ATP and nearly blocks MDR1-mediated drug efflux in ovarian cancer cells . This leads to a state of toxicity and ultimately results in cell death .

Action Environment

The environment in which BHPI acts can influence its efficacy and stability. Factors such as the presence of mitogenic hormones, like estrogen, can rapidly activate the UPR in anticipation of a future need for increased protein folding capacity upon cell proliferation . Furthermore, in cells containing ERα mutations that confer estrogen independence and are common in metastatic breast cancer, the UPR is constitutively activated and linked to antiestrogen resistance . These factors can influence the action and effectiveness of BHPI.

安全和危害

属性

IUPAC Name |

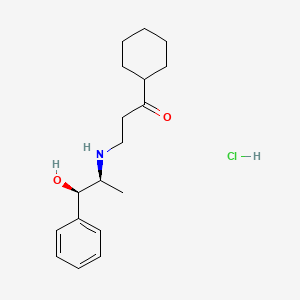

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABLAHMQSQFDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397487 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

56632-39-4 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。